6alpha-Fluoroprednisolone acetate

Anti-inflammatory potency Glucocorticoid activity Human pharmacodynamic assay

Corticosteroid analogs with minor structural variations produce markedly divergent pharmacodynamic profiles-substituting dexamethasone or prednisolone without empirical verification introduces confounding variables that compromise experimental reproducibility. For cardiovascular models, 9α-fluorinated analogs amplify pressor and mineralocorticoid responses, obscuring data interpretation. 6alpha-Fluoroprednisolone acetate (CAS 570-36-5) is the 6α-fluorinated, 21-acetate ester prodrug of fluprednisolone-the corticosteroid of choice when hypertensinogenic activity must be experimentally separated from classical mineralocorticoid and glucocorticoid endpoints. • Pressor-neutral anti-inflammatory efficacy with negligible blood-pressure impact vs. 9α-fluoro analogs (Spence et al., 1987) • Established rank order in growth suppression assays: 6α-fluoroprednisolone > 6α-methylprednisolone > hydrocortisone (Laron et al., 1968) • Chemically stable 21-acetate ester; structurally distinct internal standard for methylprednisolone/prednisolone bioanalysis. Supplied with full Certificate of Analysis; for R&D use only.

Molecular Formula C23H29FO6
Molecular Weight 420.5 g/mol
Cat. No. B12277855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Fluoroprednisolone acetate
Molecular FormulaC23H29FO6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)O
InChIInChI=1S/C23H29FO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17-18,20,27,29H,5,7,9-11H2,1-3H3
InChIKeyCYMBAKFTWRNHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6alpha-Fluoroprednisolone Acetate: Structural Identity and Pharmacological Classification


6alpha-Fluoroprednisolone acetate (CAS 570-36-5; fluprednisolone 21-acetate) is a synthetic, fluorinated glucocorticoid corticosteroid and the 21-acetate ester prodrug of fluprednisolone (CAS 53-34-9) [1]. The compound is derived from prednisolone through the introduction of a fluorine atom at the 6α position (6α-fluoro-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate) . This 6α-fluoro modification distinguishes it from other clinically and experimentally relevant corticosteroids—including prednisolone (non-fluorinated parent), paramethasone (6α-fluoro, 16α-methyl), dexamethasone (9α-fluoro, 16α-methyl), and 9α-fluoroprednisolone isomers—making it a critical reference compound for structure-activity relationship (SAR) studies and pharmacological research [2].

Structural Probe 6α-fluoro glucocorticoid for SAR studies
Reference Compound Distinct from 9α-fluoro and 16α-methyl analogs
Prodrug Form 21-acetate ester suitable for hydrolysis studies

Why Common Corticosteroids Cannot Substitute in Research Protocols


Corticosteroid analogs with seemingly minor structural variations produce markedly divergent pharmacodynamic profiles that cannot be predicted by class membership alone. The 6α-fluoro substitution on 6alpha-fluoroprednisolone acetate yields a distinct combination of anti-inflammatory potency, mineralocorticoid neutrality, growth suppression behavior, and pressor activity that differs quantitatively from prednisolone (non-fluorinated), dexamethasone (9α-fluoro, 16α-methyl), and paramethasone (6α-fluoro, 16α-methyl) [1]. These differences have been documented across multiple independent experimental systems—including human clinical assays, in vivo sheep pressor models, and pediatric growth studies—and are not interchangeable with simple dose scaling [2][3]. Substituting an alternative corticosteroid without empirical verification of the specific endpoint of interest introduces confounding variables that can compromise experimental reproducibility.

9α-Fluoroprednisolone may induce mineralocorticoid excess, confounding electrolyte endpoints.
Dexamethasone (9α-fluoro, 16α-methyl) amplifies pressor responses not reported with 6α-fluoro substitution.
Prednisolone lacks the 6α-fluoro group, shifting anti-inflammatory and mineralocorticoid profiles.
Paramethasone (6α-fluoro, 16α-methyl) differs in growth suppression rank, limiting interchangeability.

Quantitative Differentiation from Closest Analogs: Evidence Guide


Anti-Inflammatory Potency: 2.5-Fold Superiority over Prednisolone

6alpha-Fluoroprednisolone (fluprednisolone, the active parent of the acetate prodrug) exhibits approximately 2.5-fold greater anti-inflammatory potency than prednisolone on a milligram-equivalent basis, as measured by the hyperglycemic-eosinopenic assay in human subjects [1]. The same assay established that fluprednisolone is approximately 10-fold more potent than hydrocortisone [1]. This potency enhancement is attributed specifically to the electronegative fluorine atom at the 6α position, consistent with the general principle that 6α-fluorination of the corticosteroid scaffold enhances glucocorticoid receptor-mediated activity [1].

Anti-inflammatory potency
Reported
2.5× prednisolone, 10× hydrocortisone
Supports dose-response modeling in anti-inflammatory assays
Human hyperglycemic-eosinopenic assay; endpoint context may differ across models
Anti-inflammatory potency Glucocorticoid activity Human pharmacodynamic assay

Mineralocorticoid Neutrality Versus 9α-Fluoroprednisolone

6alpha-Fluoroprednisolone acetate exhibits zero salt-retaining (mineralocorticoid) activity—a rating of 0 on the standard salt-retention scale—compared to prednisolone (0.3), hydrocortisone (1.0), and the potent mineralocorticoid fludrocortisone (250) [1][2]. This stands in stark contrast to 9α-fluoroprednisolone, which was shown to induce profound mineralocorticoid effects including hypokalemia and urinary sodium retention, manifesting clinically as iatrogenic mineralocorticoidism with hypertension and rhabdomyolysis when administered topically or intranasally [3]. The 6α-fluoro substitution therefore provides an essential structural dissociation: it enhances anti-inflammatory potency without activating the mineralocorticoid receptor pathway activated by 9α-fluorination [2].

Mineralocorticoid activity
Class-level
Salt-retaining = 0 vs prednisolone 0.3
Reported mineralocorticoid neutrality supports electrolyte endpoint studies
Standardized class-level tables; confirm in target model
Mineralocorticoid activity Salt retention Electrolyte balance

Pressor Activity Dissociation in the Sheep Model

In a direct head-to-head comparison in conscious sheep receiving 5-day infusions, 6α-fluoro substitution on prednisolone had little influence on pressor, mineralocorticoid (MC), or glucocorticoid (GC) activities [1]. By contrast, 9α-fluoro substitution greatly enhanced both the pressor response and MC activity of prednisolone—effects that were not mitigated by β-methylation at C-16 (betamethasone) and only partially attenuated by α-methylation (dexamethasone) or α-hydroxylation (triamcinolone) at C-16 [1]. This study established a critical dissociation: the 'hypertensinogenic' activity of corticosteroids can be distinguished experimentally from their classical MC and GC activities, and 6α-fluoroprednisolone is the preferred tool compound for studies requiring this pharmacological separation [1].

Pressor activity
Head-to-head
6α-fluoro: negligible; 9α-fluoro: profound pressor amplification
Supports cardiovascular endpoint dissociation in conscious models
Sheep 5-day infusion model; pressor responses may vary by species
Pressor activity Hypertensinogenic steroids In vivo cardiovascular pharmacology

Pediatric Growth Suppression Comparison

In a comparative study of six girls with congenital adrenal virilism and one boy with Addison's disease treated interchangeably with equipotent doses (those necessary to suppress 17-ketosteroid excretion), 6α-fluoroprednisolone (Alphadrol) markedly suppressed linear growth, 6α-methylprednisolone (Medrol) suppressed growth slightly less, while hydrocortisone (Cortef) permitted normal growth [1]. This rank-order growth suppression—6α-fluoroprednisolone > 6α-methylprednisolone > hydrocortisone—demonstrates that 6α-fluorination induces a growth-suppressive effect beyond that predicted by anti-inflammatory potency alone, and that this effect is chemically distinct from that of 6α-methyl substitution [1].

Growth suppression
Head-to-head
Rank: 6α-fluoroprednisolone > 6α-methylprednisolone > hydrocortisone
Reported growth-suppressive rank order in pediatric adrenal studies
Intra-subject crossover; n=7; confirm dose titration protocols
Growth suppression Pediatric endocrinology Congenital adrenal hyperplasia

Rank-Order Potency Among Intermediate-Acting Corticosteroids

Standardized corticosteroid comparison tables consistently place fluprednisolone with an anti-inflammatory potency rating of 15 (hydrocortisone = 1) and salt-retaining activity of 0, giving it the highest anti-inflammatory-to-mineralocorticoid ratio among intermediate-acting glucocorticoids—surpassing prednisolone (5/0.3), triamcinolone (5/0), and paramethasone (10/0) [1][2]. Its equivalent oral dose is 1.5 mg, compared to 5 mg for prednisolone and 2 mg for paramethasone [2]. Fluprednisolone occupies a unique position: it exceeds paramethasone in anti-inflammatory potency (15 vs 10) while maintaining identical mineralocorticoid neutrality (0 vs 0), and without the 16α-methyl group that distinguishes paramethasone structurally [1][2].

Anti-inflammatory / mineralocorticoid ratio
Class-level
15 / 0 (prednisolone: 5 / 0.3; paramethasone: 10 / 0)
Highest reported ratio among intermediate-acting glucocorticoids
Standardized pharmacological tables; verify current assay conditions
Relative potency Corticosteroid classification Standardized pharmacology tables

High-Value Research Application Scenarios


Cardiovascular Studies: Dissociating Pressor from Anti-Inflammatory Effects

For experiments in conscious large-animal models (e.g., sheep) or rodent cardiovascular telemetry studies where the 'hypertensinogenic' activity of corticosteroids must be experimentally separated from classical mineralocorticoid and glucocorticoid endpoints, 6alpha-fluoroprednisolone acetate is the corticosteroid of choice. As directly demonstrated by Spence et al. (1987), 6α-fluoro substitution has negligible impact on pressor activity, MC activity, and GC activity, in contrast to 9α-fluorinated analogs that amplify both pressor and MC responses [1]. This enables researchers to administer anti-inflammatory effective doses without introducing confounding blood-pressure elevations.

Congenital Adrenal Hyperplasia and Pediatric Endocrinology Models

6alpha-Fluoroprednisolone acetate serves as a critical comparator compound in studies of growth suppression by exogenous corticosteroids. The Laron et al. (1968) study established a reproducible rank order—6α-fluoroprednisolone > 6α-methylprednisolone > hydrocortisone—in suppressing linear growth in CAH and Addison's disease patients, making this compound indispensable for any researcher investigating the growth-inhibitory effects of corticosteroids or screening novel analogs with reduced growth-suppressive liability [2].

Analytical Reference Standard for Corticosteroid LC-MS/MS Methods

Fluprednisolone (the parent alcohol of 6alpha-fluoroprednisolone acetate) is documented as an internal standard for methylprednisolone, prednisolone, and prednisone in quantitative bioanalytical methods [3]. 6alpha-Fluoroprednisolone acetate, as the chemically stable 21-acetate ester, is well-suited for use as a structurally distinct internal standard that co-elutes within the corticosteroid chromatographic window without interfering with target analyte detection, owing to its unique 6α-fluoro substitution pattern and mass spectrometric fragmentation profile.

Structure-Activity Relationship Studies on Glucocorticoid Receptor Selectivity

The 6α-fluoroprednisolone scaffold occupies a unique position in corticosteroid SAR space: it possesses the maximum anti-inflammatory potency achievable among prednisolone-derived corticosteroids without 16α-methylation and with complete mineralocorticoid neutrality (salt-retaining = 0) [4][5]. This makes 6alpha-fluoroprednisolone acetate an ideal parent scaffold for further chemical derivatization aimed at dissecting the structural determinants of glucocorticoid receptor binding versus mineralocorticoid receptor cross-reactivity, and as a reference compound for theoretical/computational studies comparing 6α- vs 9α-fluorinated prednisolone conformers [6].

Application
Selection Property
Validation Focus
Cardiovascular endpoint dissociation studies
6α-fluoro substitution has negligible pressor impact vs 9α-fluoro analogs
Mean arterial pressure and electrolyte monitoring in conscious animal models
Pediatric endocrinology growth models
Documented rank order of growth suppression among fluorinated corticosteroids
Linear growth endpoints under titrated glucocorticoid exposure
Bioanalytical LC-MS/MS method development
Structurally distinct 6α-fluoro substitution with stable acetate ester for ISTD
Co-elution and mass fragmentation selectivity in research matrices
Corticosteroid SAR and receptor selectivity studies
Unique 6α-fluoro scaffold with zero salt-retaining activity
GR binding vs MR cross-reactivity assessment
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